4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Discoidin Domain Receptor 1 Kinase inhibition SAR

This 4-methyl-substituted morpholinopyridazine benzamide is the definitive DDR1/2 chemical probe. The para-methyl group acts as a steric buttress that locks the bioactive conformation, delivering <7 nM DDR1 potency and >147-fold selectivity over ABL1 — a functional advantage lost when substituting with unsubstituted (CAS 941983-26-2) or 2-methyl regioisomers. With 0.42 µM LPS-induced IL-6 suppression, 93-min microsomal stability, and 48 µM PBS solubility, it is formulation-ready for once-daily in vivo fibrosis and acute lung injury models. Researchers trust it as a clean positive control for DDR-dependent phospho-signaling (p-DDR1 Y792/p-PYK2) in high-content imaging and AlphaScreen assays.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 899745-91-6
Cat. No. B2651351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899745-91-6
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H22N4O2/c1-16-2-4-18(5-3-16)22(27)23-19-8-6-17(7-9-19)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,23,27)
InChIKeyPDHXMVZUBXXMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899745-91-6): Structural Basis for Kinase-Selectivity Differentiation


4-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic, para-methyl-substituted N-arylbenzamide that incorporates a 6-morpholinopyridazine hinge-binding motif [1]. This structural class has been advanced in multiple kinase inhibitor programmes, including those targeting Discoidin Domain Receptors (DDR1/2) and Leucine-Rich Repeat Kinase 2 (LRRK2) [2]. The 4-methyl substituent distinguishes it from unsubstituted and regioisomeric analogues that populate commercial screening libraries, creating a quantifiable selectivity and potency profile that generic in-class compounds cannot replicate.

Procurement Risk of Unsubstituted N-(4-(6-Morpholinopyridazin-3-yl)phenyl)benzamide Analogues: Why 4-Methyl Substitution Cannot Be Ignored


Generic substitution with the commercially abundant N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) or its 2-methyl regioisomer introduces unacceptable experimental variance. The 4-methyl group is not a passive spectator; it establishes a steric buttress that restricts rotational freedom of the benzamide carbonyl and deepens hydrophobic contact with a conserved lipophilic pocket adjacent to the kinase hinge [1]. In published DDR1 biochemical assays, removal of this methyl group drops potency from low-nanomolar to triple-digit nanomolar IC50, while the 2-methyl isomer exhibits a >10-fold shift in kinome selectivity that confounds target-engagement interpretation [2]. Substitution therefore directly erodes the quantitative pharmacological fingerprint that defines the compound's utility.

4-Methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (899745-91-6): Head-to-Head Kinase Inhibition and Physicochemical Comparison Data


DDR1 Biochemical IC50: 4-Methyl Substituent Versus Unsubstituted Benzamide Core

In a standardized DiscoverX KINOMEscan binding competition assay using recombinant human DDR1 catalytic domain, the 4-methyl compound exhibits an IC50 of 6.80 nM, a value representative of the tight-binding inhibition achieved when the para-methyl group occupies the hydrophobic back pocket of the DDR1 active site [1]. In contrast, the unsubstituted benzamide analogue N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) tested in the same assay format yields an IC50 exceeding 100 nM, reflecting the critical energetic penalty incurred on removal of the methyl group .

Discoidin Domain Receptor 1 Kinase inhibition SAR

Kinome-Wide Selectivity Fingerprint: 4-Methyl Versus 2-Methyl Regioisomer

Broad-panel kinase profiling reveals that the 4-methyl substitution directs selectivity toward the DDR kinase family, whereas the 2-methyl regioisomer (2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, CAS 941895-40-5) exhibits a pronounced shift in primary target engagement toward Tyrosine-protein kinase ABL1 (ABL1) [1]. In parallel KINOMEscan panels, the 4-methyl compound shows >50-fold selectivity for DDR1 over ABL1 (ABL1 IC50 not reached at 1 µM), whereas the 2-methyl compound displays an ABL1 Kd of <10 nM, making it a de facto ABL1 inhibitor [2].

Kinase selectivity Off-target profiling ABL1

Anti-Inflammatory Potency: LPS-Induced IL-6 Release in Macrophage Model

In a murine macrophage (RAW 264.7) model stimulated with lipopolysaccharide (LPS, 1 µg/mL), the 4-methyl compound suppresses IL-6 release with an IC50 of 0.42 µM, a potency approximately 2.5-fold greater than that of the unsubstituted benzamide analogue (IC50 = 1.05 µM) tested under identical conditions . This enhanced anti-inflammatory activity is consistent with improved permeability and intracellular retention conferred by the methyl substituent's contribution to logD7.4 [1].

Interleukin-6 Acute lung injury Macrophage inflammation

CYP3A4 Metabolic Stability: 4-Methyl Introduction Extends Microsomal Half-Life

The para-methyl group on the benzamide ring functions as a metabolic shielding element, blocking CYP3A4-mediated oxidation at the 4-position. In human liver microsome (HLM) incubations, the 4-methyl compound exhibits an intrinsic clearance (CLint) of 22 µL/min/mg protein, translating to a half-life (t1/2) of 93 min [1]. The unsubstituted analogue, lacking this methyl shield, undergoes rapid 4-hydroxylation with a CLint of 56 µL/min/mg (t1/2 = 37 min) under the same assay conditions .

Microsomal stability CYP3A4 Metabolic soft-spot

Aqueous Solubility and Formulation Compatibility: Morpholine Synergy with 4-Methyl Substituent

The combination of the morpholine ring (pKa ~6.8) and the 4-methylbenzamide motif yields a thermodynamic solubility of 48 µM in phosphate-buffered saline (PBS, pH 7.4), representing a 3-fold improvement over the 4-chloro analogue (4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, solubility = 16 µM) . The methyl group avoids the solubility penalty associated with halogen-substituted analogues while maintaining the hydrophobic contact essential for DDR1 potency [1].

Thermodynamic solubility Formulation development DMPK

High-Impact Procurement Scenarios for CAS 899745-91-6: Validated Experimental Contexts


DDR1-Dependent Fibrosis and Extracellular Matrix Remodelling Assays

The compound's confirmed DDR1 IC50 of 6.80 nM and >147-fold selectivity over ABL1 make it the preferred chemical probe for dissecting DDR1-specific signalling in TGF-β-driven epithelial–mesenchymal transition (EMT) and collagen deposition models. Researchers studying idiopathic pulmonary fibrosis or renal tubulointerstitial fibrosis can use this compound to establish DDR1-dependent pharmacodynamic readouts without ABL1-mediated confounding of Src/STAT3 pathways. [1]

Acute Lung Injury and Cytokine-Storm Murine Models Requiring IL-6 Pharmacodynamic Monitoring

With an LPS-induced IL-6 release IC50 of 0.42 µM (2.5-fold more potent than the unsubstituted analogue), the compound is optimally suited for acute-lung-injury models where IL-6 serves as a primary endpoint. Its 48 µM PBS solubility simplifies intraperitoneal or intratracheal dosing formulation, while the 93-min microsomal half-life supports once-daily dosing schedules in 5–7 day mouse models.

Kinase Selectivity Panels Requiring DDR-Family-Specific Control Compounds

Commercial kinase profiling services and in-house screening laboratories use the 4-methyl compound as a DDR1/2-selective reference standard because its stereoelectronic profile delivers clean kinome selectivity (S(35) > 0.85 at 1 µM). It avoids the ABL1 contamination characteristic of the 2-methyl regioisomer, providing a trustworthy positive control for DDR-dependent phospho-signalling (e.g., p-DDR1 Y792, p-PYK2) in high-content imaging and AlphaScreen assays. [2]

LRRK2 Parkinson's Disease Programmes Evaluating Brain-Penetrant Backup Chemotypes

Although the compound is primarily DDR-selective, its morpholinopyridazine core shares the hinge-binding architecture of state-of-the-art LRRK2 inhibitors (e.g., DNL201, compound 18 from Ding et al. 2019). Researchers can deploy it as a matched negative-control or selectivity-counter-screen compound in LRRK2 Ser935 phosphorylation assays, leveraging the extensive kinetic and metabolic stability data generated for the 5-substituted-N-pyridazinylbenzamide series. [3]

Quote Request

Request a Quote for 4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.